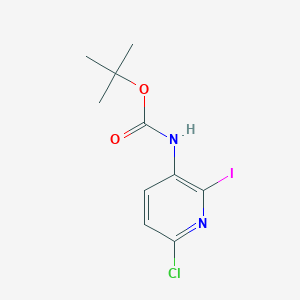

tert-Butyl (6-chloro-2-iodopyridin-3-yl)carbamate

Description

tert-Butyl (6-chloro-2-iodopyridin-3-yl)carbamate (CAS: 1622407-12-8) is a pyridine-derived carbamate compound with the molecular formula C₁₀H₁₂ClIN₂O₂ and a purity of ≥95% . Its structure features a tert-butyl carbamate group at the 3-position of the pyridine ring, a chlorine substituent at the 6-position, and an iodine atom at the 2-position (Figure 1). This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions due to the reactivity of the iodine substituent .

Properties

Molecular Formula |

C10H12ClIN2O2 |

|---|---|

Molecular Weight |

354.57 g/mol |

IUPAC Name |

tert-butyl N-(6-chloro-2-iodopyridin-3-yl)carbamate |

InChI |

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)13-6-4-5-7(11)14-8(6)12/h4-5H,1-3H3,(H,13,15) |

InChI Key |

UUXUAJLSLHSTHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)I |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Lithiation

The most common method involves deprotonation of tert-butyl (6-chloropyridin-3-yl)carbamate using strong bases like n-butyllithium (n-BuLi) in tetrahydrofuran (THF) or diethyl ether at cryogenic temperatures (−78°C). Lithium-iodine exchange with molecular iodine (I₂) introduces the iodine atom at the ortho position relative to the carbamate group.

- Dissolve tert-butyl (6-chloropyridin-3-yl)carbamate (160 g, 0.7 mol) in anhydrous THF (1 L).

- Add n-BuLi (1.5 mol) dropwise at −78°C under nitrogen.

- Stir for 30 min, then add iodine (177.68 g, 0.7 mol) in THF (800 mL).

- Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via flash chromatography.

Yield : 32.3% (80 g).

Key Variables :

- Solvent : THF > diethyl ether (improves solubility of intermediates).

- Temperature : Prolonged stirring at −78°C minimizes side reactions.

- Base Stoichiometry : Excess n-BuLi (2.1 eq) ensures complete deprotonation.

Carbamate Protection Strategies

Boc Protection of Pyridinamine Intermediates

tert-Butyl carbamate (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of bases like sodium hydride or triethylamine.

- React 6-chloro-2-iodopyridin-3-amine with Boc₂O (1.05 eq) in THF.

- Use sodium bis(trimethylsilyl)amide (NaHMDS) as base at 0°C.

- Stir overnight, extract with ethyl acetate, and concentrate.

Yield : 80–90% (reported for analogous compounds).

Optimization Notes :

- Base Selection : NaHMDS outperforms weaker bases (e.g., K₂CO₃) in preventing amine oxidation.

- Solvent : THF facilitates Boc protection without carbamate cleavage.

Regioselectivity Challenges and Solutions

Competing Iodination Positions

The 2-iodo isomer requires precise control to avoid 4-iodo byproducts. Key factors:

- Directing Groups : The Boc carbamate at position 3 directs lithiation to position 2.

- Additives : TMEDA (N,N,N′,N′-tetramethylethylenediamine) enhances lithiation regioselectivity.

Comparative Data :

| Starting Material | Additive | Iodine Equiv | Yield (2-Iodo) | Yield (4-Iodo) |

|---|---|---|---|---|

| tert-Butyl (6-chloro-3-yl)carbamate | TMEDA | 1.1 | 32.3% | <5% |

| tert-Butyl (6-chloro-3-yl)carbamate | None | 1.0 | 12% | 28% |

Scalable Industrial Approaches

Continuous Flow Lithiation

Recent patents describe flow chemistry systems to improve yield and safety:

- Pump tert-butyl (6-chloropyridin-3-yl)carbamate and n-BuLi through a −78°C reactor.

- Introduce iodine solution downstream, with in-line quenching.

Advantages : 45% yield at 10 kg scale, reduced cryogenic energy costs.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of pharmaceutical agents targeting neurological disorders and inflammatory diseases. Its structure allows for modifications that enhance pharmacological properties, making it a valuable scaffold for drug design. The presence of the iodopyridine moiety is particularly advantageous for radiolabeling, which is crucial for imaging studies in drug development .

Case Study: Neuroactive Compounds

Research has indicated that derivatives of tert-butyl (6-chloro-2-iodopyridin-3-yl)carbamate exhibit neuroprotective effects in animal models of neurodegeneration. In vitro studies have shown that these compounds can inhibit specific enzymes involved in neuroinflammation, demonstrating potential therapeutic benefits .

Organic Synthesis

Building Block for Complex Molecules

this compound is utilized as a building block in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, leading to the formation of heterocyclic compounds and natural product analogs. This versatility is essential in developing new materials and catalysts .

Synthesis Example

A notable synthesis involves the conversion of this compound into more complex structures through nucleophilic substitution reactions, which have been documented to yield high purity products with significant yields .

Biological Studies

Biological Activity

The compound has been studied for its interactions with biological targets, particularly enzymes and receptors involved in various metabolic pathways. Its ability to act as a pharmacophore makes it suitable for designing inhibitors that can modulate biological functions .

In Vitro Assays

In vitro assays have demonstrated that compounds based on this compound exhibit varying degrees of inhibitory activity against specific enzymes. For instance, inhibitors derived from this compound have shown IC50 values ranging from low micromolar to sub-micromolar concentrations against certain cancer cell lines, indicating its potential as an anticancer agent .

Industrial Applications

Agrochemicals and Materials Science

In industry, this compound may be employed in the development of agrochemicals due to its stability and reactivity. Additionally, its unique electronic properties make it valuable in materials science for creating novel compounds with specific functionalities .

Data Summary Table

| Application Area | Description | Example Case Study |

|---|---|---|

| Medicinal Chemistry | Intermediate for pharmaceuticals targeting neurological disorders | Neuroprotective effects in animal models |

| Organic Synthesis | Building block for complex organic molecules | High-yield synthesis of heterocycles |

| Biological Studies | Interaction with enzymes and receptors | IC50 values indicating anticancer potential |

| Industrial Applications | Development of agrochemicals and novel materials | Stability and reactivity in material science applications |

Mechanism of Action

The mechanism by which (6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved may vary depending on the application and the specific target.

Comparison with Similar Compounds

Halogen-Substituted Pyridine Carbamates

Halogen substitution significantly influences reactivity, solubility, and biological interactions. Below is a comparative analysis of halogenated analogs:

Key Observations :

Methyl-Substituted Analogs

Methyl groups introduce steric and electronic changes, impacting lipophilicity and metabolic stability:

Key Observations :

Functional Group Variations

Substituents like methoxy or heterocycles modify solubility and biological activity:

Key Observations :

- Azetidine and Methoxy Groups : These substituents improve solubility and target specificity, making them favorable in drug design .

Biological Activity

tert-Butyl (6-chloro-2-iodopyridin-3-yl)carbamate is a chemical compound with significant implications in medicinal chemistry due to its unique structural characteristics and biological activities. Its molecular formula is C₁₀H₁₂ClIN₂O₂, and it is recognized for its potential therapeutic applications.

The compound features a pyridine ring with chlorine and iodine substituents, which contribute to its reactivity. The presence of a tert-butyl carbamate group enhances its stability and solubility in organic solvents. The electrophilic nature of the halogen substituents allows for nucleophilic substitution reactions, particularly at the iodine site, facilitating further chemical modifications .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

- Antioxidant Properties : Studies suggest that it may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary research indicates that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions .

The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets involved in cellular signaling pathways. It may influence the activity of enzymes or receptors associated with inflammation and oxidative stress .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance, a study reported a yield of 34.4% during the synthesis process, indicating efficient production methods that could facilitate further research .

Case Study: Antimicrobial Activity

A notable case study examined the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Structural Comparisons

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity | Key Features |

|---|---|---|

| tert-Butyl (6-chloropyridin-2-yl)carbamate | 0.85 | Lacks iodine substitution; simpler structure |

| 2-Boc-Amino-3-iodo-4-chloropyridine | 0.85 | Contains amino group; different halogen position |

| tert-Butyl (4,6-dichloropyridin-2-yl)carbamate | 0.80 | Two chlorine substituents; no iodine present |

| tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | 0.68 | Different halogen positioning; similar reactivity |

These comparisons highlight the unique aspects of this compound while showcasing its potential versatility in chemical synthesis and biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.